T2 Tetraol

Catalog No.
S590721
CAS No.
34114-99-3
M.F
C15H22O6
M. Wt
298.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T2 Tetraol

CAS Number

34114-99-3

Product Name

T2 Tetraol

IUPAC Name

2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

InChI

InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3

InChI Key

ZAXZBJSXSOISTF-UHFFFAOYSA-N

SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Synonyms

T-2 tetraol

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Isomeric SMILES

CC1=CC2[C@](CC1O)([C@]3(C(C(C(C34CO4)O2)O)O)C)CO

Occurrence and Formation:

T-2 toxin tetraol is not a naturally occurring compound but a metabolite of T-2 toxin, a potent mycotoxin produced by certain fungal species, primarily Fusarium sporotrichioides and Fusarium poae. These fungi can contaminate various agricultural products, including grains, cereals, and forage crops. When ingested by humans or animals, T-2 toxin can cause a range of toxic effects []. However, the body can metabolize T-2 toxin into various forms, including T-2 toxin tetraol, which is excreted through urine.

Role as a Biomarker:

The presence of T-2 toxin tetraol in urine can serve as a biomarker for exposure to T-2 toxin. This is because the body efficiently converts T-2 toxin into T-2 toxin tetraol, making it a reliable indicator of recent T-2 toxin intake [, ]. Researchers can use T-2 toxin tetraol levels in urine samples to assess human and animal exposure to T-2 toxin from contaminated food sources. This information is crucial for monitoring food safety and preventing potential T-2 toxin poisoning outbreaks.

Toxicity Studies and Structure-Activity Relationship:

While T-2 toxin is highly toxic, research suggests that T-2 toxin tetraol exhibits significantly lower toxicity compared to its parent compound [, ]. Studies comparing the cytotoxicity and animal toxicity of T-2 toxin and T-2 toxin tetraol have shown that the epoxide group in T-2 toxin plays a crucial role in its toxicity. When this epoxide group is opened through hydrolysis, resulting in T-2 toxin tetraol, the overall toxicity is greatly reduced []. This information contributes to the understanding of the structure-activity relationship of trichothecene mycotoxins and their metabolites.

T2 Tetraol is a trichothecene mycotoxin, a member of the larger class of compounds known for their toxic effects on living organisms. It is chemically characterized by a tetracyclic sesquiterpenoid structure featuring an epoxide ring and multiple hydroxyl groups. The molecular formula for T2 Tetraol is C15H22O6C_{15}H_{22}O_6 . This compound is primarily produced by certain species of the Fusarium fungi, notably Fusarium sporotrichioides, Fusarium langsethiae, and Fusarium acuminatum, which are commonly found in grains such as barley, wheat, and oats .

T2 Tetraol undergoes various chemical transformations, particularly in biological systems. It can be metabolized into less toxic derivatives through processes such as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation . The presence of the epoxide ring in its structure makes it reactive towards nucleophiles, leading to further enzymatic reactions that can affect cellular components like DNA and proteins .

T2 Tetraol exhibits significant biological activity, primarily related to its toxicity. Research indicates that it can inhibit DNA and RNA synthesis in both in vivo and in vitro settings. Its toxicity is attributed to its ability to induce oxidative stress and apoptosis in cells, particularly liver cells (HepG2) . The compound has been shown to affect various enzymatic activities related to oxidative stress response, such as glutathione S-transferase and catalase activities .

The natural production of T2 Tetraol occurs through the biosynthetic pathways of Fusarium species. The synthesis begins with trichodiene, which undergoes a series of oxidation and cyclization reactions leading to the formation of T2 Tetraol . Laboratory synthesis can also be achieved through chemical methods that replicate these biosynthetic pathways or through biotransformation using microbial cultures .

T2 Tetraol's primary relevance lies in its study within toxicology and food safety due to its presence as a contaminant in agricultural products. Understanding its metabolic pathways and toxicity mechanisms helps in assessing the risk it poses to human health when present in contaminated foodstuffs. Additionally, research into its metabolites may provide insights into detoxification strategies for affected crops .

Studies have shown that T2 Tetraol interacts with various cellular components, influencing enzymatic activities related to oxidative stress response. For instance, exposure to T2 Tetraol has been linked to alterations in the activity of enzymes such as glutathione peroxidase and superoxide dismutase in HepG2 cells . These interactions highlight the compound's potential effects on cellular metabolism and stress responses.

T2 Tetraol is part of a family of trichothecene mycotoxins that includes several other notable compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesToxicity Level
T2 TetraolC15H22O6C_{15}H_{22}O_6Hydroxylated derivative of T2 toxin; moderate toxicityModerate
T2 ToxinC24H34O9C_{24}H_{34}O_9Parent compound; highly toxic; inhibits protein synthesisHigh
HT-2 ToxinC15H20O7C_{15}H_{20}O_7Less toxic than T2 toxin; common metaboliteLow to Moderate
T2 TriolC15H22O5C_{15}H_{22}O_5Intermediate metabolite; lower toxicity than T2 toxinModerate
NeosolaniolC15H20O5C_{15}H_{20}O_5Related compound with distinct metabolic pathwaysModerate

T2 Tetraol is unique among these compounds due to its specific hydroxylation pattern and metabolic behavior, which influence its biological activity and toxicity profile.

XLogP3

-2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

298.14163842 g/mol

Monoisotopic Mass

298.14163842 g/mol

Heavy Atom Count

21

UNII

Z00UFS2AP1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Metabolism Metabolites

Trichothecenes are lipophilic and thus easily absorbed through the skin, gut, and pulmonary mucosa. They are metabolized mainly by cytochrome P-450 and trichothecene-specific carboxylesterase activity in the liver, although other tissues such as the kidney, spleen, and intestine also show some metabolic activity. Trichothecenes are metabolically transformed to less toxic metabolites by such reactions as hydrolysis, hydroxylation, de-epoxidation, and glucuronidation. Metabolites are excreted in the urine and feces. (L1910, L1949)

Dates

Modify: 2024-04-14

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